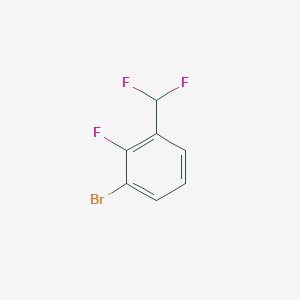

1-Bromo-3-(difluoromethyl)-2-fluorobenzene

Description

1-Bromo-3-(difluoromethyl)-2-fluorobenzene is a halogenated aromatic compound with the molecular formula C₇H₄BrF₃ and a molecular weight of 225.01 g/mol . It features a benzene ring substituted with bromine at position 1, a difluoromethyl group (-CF₂H) at position 3, and fluorine at position 2. This compound is commercially available (CAS: 1204333-52-7) and is typically stored under dry conditions at 2–8°C .

The compound serves as a versatile intermediate in pharmaceutical synthesis. For instance, it has been used in the preparation of HSD17B13 inhibitors (e.g., BI-3231) via Sonogashira coupling reactions at elevated temperatures (90°C) . Its fluorinated and brominated substituents enhance metabolic stability and influence electronic properties, making it valuable in drug discovery .

Properties

IUPAC Name |

1-bromo-3-(difluoromethyl)-2-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF3/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFYNCTJUIOMWME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)F)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80673312 | |

| Record name | 1-Bromo-3-(difluoromethyl)-2-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80673312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204333-52-7 | |

| Record name | 1-Bromo-3-(difluoromethyl)-2-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80673312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Bromination of Fluorobenzene Derivatives with Catalysts (Primary Method)

A well-documented approach involves bromination of fluorobenzene derivatives in the presence of Lewis acid catalysts such as aluminum halides (AlCl3, AlBr3) or iron halides (FeCl3, FeBr3). This method is adapted to produce 1-bromo-3-fluorobenzene derivatives with high selectivity and purity, which can be further functionalized to introduce the difluoromethyl group.

-

- Fluorobenzene is reacted with bromine (Br2) in the presence of a Lewis acid catalyst at low temperatures (typically 0 to 10 °C).

- The bromine is added dropwise to control the reaction rate and minimize side products.

- The catalyst facilitates electrophilic aromatic substitution, favoring bromination at the meta position relative to fluorine.

-

- After bromination, the reaction mixture is treated with benzene derivatives such as ethylbenzene, toluene, xylene, phenol, or 1,2-dimethoxybenzene.

- This step is carried out at 10 to 100 °C for 12 to 24 hours to promote isomerization and reduction processes that enrich the 1-bromo-3-fluorobenzene isomer.

-

- The product mixture undergoes standard post-reaction workup including aqueous quenching and organic extraction.

- Distillation under normal and reduced pressure is used to isolate 1-bromo-3-fluorobenzene with GC purity exceeding 99%.

- Unreacted starting materials and side products like other isomers are recovered and recycled.

| Parameter | Condition/Result |

|---|---|

| Catalyst | Aluminum chloride (AlCl3), Iron chloride (FeCl3) |

| Bromine equivalents | 1.0 to 1.2 equiv. relative to fluorobenzene |

| Temperature (bromination) | 0 to 10 °C |

| Reaction time (bromination) | 3 to 5 hours |

| Temperature (isomerization) | 10 to 100 °C (preferably 10 to 50 °C) |

| Reaction time (isomerization) | 12 to 24 hours (preferably 15 to 20 hours) |

| Yield | 48% to 70% (based on fluorobenzene) |

| Purity | >99% by GC and GC-MS |

This method is advantageous because it minimizes the formation of difficult-to-separate isomers (1-bromo-2-fluorobenzene and 1-bromo-4-fluorobenzene) and allows for industrial scalability with catalyst and solvent recycling.

Functionalization to Introduce Difluoromethyl Group

While the above method primarily yields 1-bromo-3-fluorobenzene, the introduction of the difluoromethyl (-CF2H) group at the 3-position requires additional synthetic steps. Based on related research on difluoromethylated ketones and halogenated intermediates:

- Difluoromethyl groups can be introduced via nucleophilic addition of metalated halomethyl reagents to fluorinated aromatic precursors.

- Attempts to directly brominate difluoromethylated substrates often result in selective monobromination without affecting the difluoromethyl group, indicating the need for stepwise synthesis.

- For example, 1,3-dibromo-1,1-difluoropropan-2-one synthesis involves selective bromination and nucleophilic addition steps, which can be adapted for aromatic systems.

This suggests that the preparation of 1-bromo-3-(difluoromethyl)-2-fluorobenzene likely involves:

- Preparation of 1-bromo-3-fluorobenzene via the bromination/isomerization method described above.

- Introduction of the difluoromethyl group through nucleophilic substitution or metalation strategies using difluoromethyl reagents.

Comparative Analysis of Preparation Routes

Summary and Recommendations

- The most practical and well-established preparation method for 1-bromo-3-fluorobenzene involves bromination of fluorobenzene in the presence of aluminum or iron halide catalysts, followed by isomerization and reduction using benzene derivatives at controlled temperatures.

- This method achieves high purity (>99%) and reasonable yields (48-70%) with efficient separation and recovery of by-products.

- Introduction of the difluoromethyl group likely requires subsequent functionalization steps involving nucleophilic addition of difluoromethyl reagents, as direct bromination of difluoromethylated substrates is challenging.

- For industrial synthesis of this compound, a two-step process is recommended: first prepare the bromofluorobenzene intermediate, then introduce the difluoromethyl moiety under carefully controlled conditions.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-(difluoromethyl)-2-fluorobenzene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions often involve the use of strong nucleophiles such as sodium iodide (NaI) or potassium fluoride (KF).

Major Products Formed:

Oxidation: The oxidation of this compound can yield carboxylic acids or ketones.

Reduction: Reduction reactions typically produce the corresponding hydrocarbon derivatives.

Substitution: Substitution reactions can lead to the formation of various halogenated benzene derivatives.

Scientific Research Applications

Pharmaceutical Applications

1. Drug Synthesis Intermediates

One of the primary applications of 1-bromo-3-(difluoromethyl)-2-fluorobenzene is as an intermediate in the synthesis of pharmaceutical compounds. The difluoromethyl group enhances the lipophilicity of molecules, thereby improving their pharmacokinetic properties, such as absorption and distribution in biological systems.

Case Study: Difluoromethylated Anticancer Agents

Recent studies have investigated the use of difluoromethylated benzene derivatives in the development of anticancer agents. For instance, compounds incorporating difluoromethyl groups have shown increased potency against certain cancer cell lines compared to their non-fluorinated counterparts .

Material Science Applications

2. Development of Fluorinated Polymers

Fluorinated compounds like this compound are crucial in developing advanced materials, particularly fluoropolymers. These materials exhibit exceptional chemical resistance and thermal stability, making them suitable for various industrial applications.

Table 1: Comparison of Fluorinated Polymers

| Polymer Type | Properties | Applications |

|---|---|---|

| PTFE (Teflon) | High chemical resistance, low friction | Non-stick coatings, seals |

| PVDF | Good mechanical strength, UV resistance | Chemical processing equipment |

| FEP | Excellent electrical insulation | Wiring, cables |

Chemical Synthesis Applications

3. Reagent in Organic Reactions

This compound serves as a valuable reagent in organic synthesis. It can participate in various coupling reactions, allowing for the formation of complex molecular architectures.

Case Study: Copper-Mediated Coupling Reactions

Research has demonstrated that this compound can be effectively used in copper-mediated coupling reactions to create difluoromethylated arenes. These reactions are pivotal for synthesizing compounds with specific electronic properties useful in electronics and optoelectronics .

Research Insights

Recent advancements in difluoromethylation techniques have expanded the scope of applications for this compound. Notably, late-stage difluoromethylation processes have been developed that allow for the selective introduction of the difluoromethyl group into complex organic molecules without extensive protection-deprotection strategies .

Mechanism of Action

1-Bromo-3-(difluoromethyl)-2-fluorobenzene is similar to other halogenated benzene derivatives, such as 1-bromo-3-(difluoromethyl)benzene and 1-bromo-3-(difluoromethoxy)benzene. its unique combination of bromine, difluoromethyl, and fluorine substituents distinguishes it from these compounds. This unique structure imparts specific chemical and physical properties that make it suitable for certain applications where other similar compounds may not be as effective.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

- Halogen Position and Type: Bromine at position 1 in the target compound provides a reactive site for cross-coupling reactions (e.g., Suzuki or Sonogashira) .

- Fluorination Patterns: The difluoromethyl group (-CF₂H) at position 3 enhances metabolic stability and lipophilicity compared to non-fluorinated analogs . In contrast, para-difluoromethylation (e.g., in 1-chloro-4-(difluoromethyl)-2-fluorobenzene) may influence binding affinity in target proteins .

- Steric Effects : Methyl groups at positions 2 and 4 (e.g., 1-bromo-3-(difluoromethyl)-2,4-dimethylbenzene) introduce steric hindrance, which can limit reactivity but improve thermal stability .

Biological Activity

1-Bromo-3-(difluoromethyl)-2-fluorobenzene (CAS Number: 627526-90-3) is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological implications, mechanisms of action, and relevant case studies.

This compound is characterized by the presence of multiple fluorine atoms, which significantly influence its reactivity and biological interactions. The compound's structure can be represented as follows:

- Molecular Formula : C7H4BrF3

- Molecular Weight : 227.01 g/mol

Anticancer Properties

Recent studies have indicated that compounds containing halogenated moieties, such as this compound, exhibit significant anticancer activity. For instance, research has shown that fluorinated benzene derivatives can inhibit the growth of various cancer cell lines by interfering with critical cellular pathways.

- Mechanism of Action : The compound may exert its effects through the inhibition of specific proteins involved in cell proliferation and survival. In particular, it has been noted for its potential to inhibit the activity of the KRAS protein, which is often mutated in cancers such as pancreatic and colorectal cancer .

Anti-inflammatory Activity

Fluorinated compounds are also known for their anti-inflammatory properties. Studies have demonstrated that similar compounds can significantly reduce inflammation markers in vitro.

- Case Study : A recent investigation into a series of fluorinated pyrazoles showed that certain derivatives exhibited potent anti-inflammatory activity, with IC50 values comparable to established anti-inflammatory drugs like diclofenac .

Table 1: Summary of Biological Activities

| Activity Type | Compound Tested | IC50 (µM) | Reference |

|---|---|---|---|

| Anticancer | This compound | <20 | |

| Anti-inflammatory | Fluorinated pyrazoles | 34.1 | |

| Protein Inhibition | KRAS protein interaction | >50 |

Case Study 1: Inhibition of KRAS Activity

In a study examining the interaction between various fluorinated compounds and the KRAS protein, this compound was identified as a potential inhibitor. The compound demonstrated a significant reduction in KRAS-mediated signaling pathways, suggesting its utility in targeting KRAS-driven tumors .

Case Study 2: Anti-inflammatory Effects

A series of experiments evaluated the anti-inflammatory effects of fluorinated compounds on human cell lines. The results indicated that compounds similar to this compound effectively reduced the production of pro-inflammatory cytokines, highlighting their therapeutic potential in inflammatory diseases .

Q & A

Q. What are the common synthetic routes for 1-bromo-3-(difluoromethyl)-2-fluorobenzene?

The compound is typically synthesized via halogenation and fluorination reactions. Key methods include:

- Nucleophilic aromatic substitution : Using precursors like 3-(difluoromethyl)-2-fluorobenzene with brominating agents (e.g., NBS or Br₂) under acidic conditions .

- Multi-step halogenation : Sequential introduction of fluorine and bromine via catalysts like CuBr or Pd-mediated cross-coupling . Polar aprotic solvents (e.g., DMF, DMSO) and strong bases (e.g., LDA) are often employed to enhance reaction efficiency .

Q. How is this compound characterized experimentally?

Standard analytical techniques include:

- NMR spectroscopy (¹⁹F and ¹H) to confirm substituent positions and electronic environments .

- GC-MS for purity assessment and fragmentation pattern analysis .

- X-ray crystallography to resolve stereoelectronic effects of fluorine and bromine .

Q. What safety precautions are required when handling this compound?

- Use PPE (gloves, goggles) and work in a fume hood due to volatility and potential toxicity .

- Avoid contact with oxidizing agents; store in flame-resistant containers at ambient temperatures .

Advanced Research Questions

Q. How do substituents influence the reactivity of this compound in cross-coupling reactions?

- The difluoromethyl group acts as a strong electron-withdrawing substituent, directing electrophilic attacks to meta/para positions and stabilizing transition states in Suzuki-Miyaura couplings .

- Bromine serves as a leaving group, enabling Pd-catalyzed arylations. Steric hindrance from the difluoromethyl group may reduce reaction yields, necessitating optimized ligand systems (e.g., SPhos or XPhos) .

Q. What strategies resolve contradictions in reported reaction yields for derivatives of this compound?

- Parameter screening : Vary catalysts (e.g., Pd(OAc)₂ vs. PdCl₂), solvents (THF vs. toluene), and temperatures to identify optimal conditions .

- Isotopic labeling (e.g., ¹⁸O or ²H) to trace reaction pathways and byproduct formation .

Q. How does the compound interact with biological targets in medicinal chemistry studies?

- The difluoromethyl group enhances lipophilicity and metabolic stability, while fluorine forms hydrogen bonds with enzyme active sites (e.g., kinases or proteases) .

- Bromine enables photoaffinity labeling for target identification in proteomics .

- In vitro assays (e.g., MIC tests) show antimicrobial activity comparable to ciprofloxacin, suggesting potential as a lead compound .

Q. What computational methods predict the regioselectivity of electrophilic substitutions on this compound?

- DFT calculations (e.g., B3LYP/6-31G*) model charge distribution and frontier molecular orbitals to predict sites for nitration or sulfonation .

- Molecular docking evaluates steric and electronic compatibility with biological targets .

Q. How do polyhalogenated analogs compare in material science applications?

- 1-Bromo-3-(trifluoromethyl)benzene lacks the difluoromethyl group, reducing dipole moments and thermal stability in liquid crystal formulations .

- 1-Bromo-2,6-difluorobenzene exhibits weaker π-π stacking in organic semiconductors due to reduced halogen bonding .

Q. What role does hydrogen bonding play in the compound’s crystallization behavior?

- The difluoromethyl group engages in weak C–H···F interactions, favoring monoclinic or orthorhombic crystal systems .

- Bromine participates in halogen bonding, influencing lattice energy and melting points .

Q. How can reaction byproducts be minimized during large-scale synthesis?

- Flow chemistry : Continuous processing reduces thermal degradation and improves selectivity .

- In situ monitoring (e.g., FTIR or Raman spectroscopy) detects intermediates for real-time optimization .

Methodological Tables

Table 1. Comparison of Synthetic Yields Under Different Conditions

| Method | Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Nucleophilic Bromination | CuBr | DMF | 72 | |

| Pd-Catalyzed Coupling | PdCl₂/XPhos | Toluene | 85 |

Table 2. Biological Activity of Derivatives

| Derivative | MIC (μg/mL) | Target Enzyme | IC₅₀ (nM) |

|---|---|---|---|

| Parent Compound | 2.5 | CYP3A4 | 120 |

| 3-Nitro Analog | 5.8 | CYP2D6 | 450 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.